molecular formula C6H4N2O2 B588897 Eniluracil-13C,15N2 CAS No. 1329556-69-5

Eniluracil-13C,15N2

Número de catálogo B588897
Número CAS: 1329556-69-5
Peso molecular: 139.089
Clave InChI: JOZGNYDSEBIJDH-TTXLGWKISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Eniluracil-13C,15N2 is a variant of Eniluracil, which is an orally active dihydropyrimidine dehydrogenase (DPD) inhibitor . It is designed to enhance the activity of chemotaxic agents and is under investigation for the treatment of cancer in combination with 5-fluorouracil (5-FU) . The molecular formula of Eniluracil-13C,15N2 is C6H4N2O2 .


Molecular Structure Analysis

The molecular structure of Eniluracil-13C,15N2 is similar to that of Eniluracil, with the difference being the presence of the isotopes Carbon-13 (13C) and Nitrogen-15 (15N2) . The molecular weight is 136.1082 .

Aplicaciones Científicas De Investigación

Eniluracil as a Dihydropyrimidine Dehydrogenase Inactivator

Eniluracil is recognized for its role as a potent inactivator of the enzyme dihydropyrimidine dehydrogenase (DPD), which is pivotal in the metabolism of the anti-cancer drug 5-fluorouracil. The research outlines the process development of a large-scale synthesis of eniluracil, leveraging a Sonogashira coupling and focusing on minimizing the input of catalysts like palladium and copper to ensure high yield and quality of the compound (Cooke et al., 2001).

Enhancing Therapeutic Index of 5-Fluorouracil

Studies have indicated that eniluracil enhances the therapeutic index of 5-fluorouracil for cancer treatment. By inactivating DPD, eniluracil allows for predictable dosing and enables oral administration of 5-fluorouracil, offering a promising clinical potential in cancer treatment (Paff et al., 2000).

Pharmacokinetics and Bioequivalence Studies

Studies have been conducted to evaluate the pharmacokinetics and bioequivalence of eniluracil combined with 5-fluorouracil in patients with advanced solid malignancies. These studies are crucial for understanding the feasibility of combined oral formulations and optimizing therapeutic results while minimizing toxicity (Ochoa et al., 2000).

Modulating Tissue Pharmacokinetics of Fluorouracil

Eniluracil's modulation of fluorouracil tissue pharmacokinetics has been explored using in-vivo imaging, particularly in the context of chemotherapy for gastrointestinal cancer. The findings contribute to understanding the mechanisms of drug action, particularly the selective decrease in radiotracer exposure in normal liver and kidneys compared with tumors, suggesting increased exposure of fluorouracil and its anabolites in tumors (Saleem et al., 2000).

Mecanismo De Acción

Direcciones Futuras

Eniluracil is currently under clinical development by Processa Pharmaceuticals and is in Phase I for Solid Tumor . The future directions of Eniluracil-13C,15N2 would likely follow a similar path, with potential applications in cancer treatment.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of Eniluracil-13C,15N2 can be achieved through a multi-step process involving the incorporation of 13C and 15N isotopes into the uracil ring of Eniluracil.", "Starting Materials": [ "Uracil", "13C labeled acetic anhydride", "15N labeled ammonia", "Eniluracil precursor", "Sodium bicarbonate", "Methanol", "Chloroform", "Ethanol" ], "Reaction": [ "Step 1: Uracil is reacted with 13C labeled acetic anhydride in the presence of sodium bicarbonate to form 5-acetoxyuracil-13C.", "Step 2: 5-acetoxyuracil-13C is then reacted with 15N labeled ammonia in methanol to form 5-acetamidouracil-13C,15N2.", "Step 3: The Eniluracil precursor is then reacted with 5-acetamidouracil-13C,15N2 in chloroform in the presence of ethanol to form Eniluracil-13C,15N2." ] }

Número CAS

1329556-69-5

Nombre del producto

Eniluracil-13C,15N2

Fórmula molecular

C6H4N2O2

Peso molecular

139.089

Nombre IUPAC

5-ethynyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)/i6+1,7+1,8+1

Clave InChI

JOZGNYDSEBIJDH-TTXLGWKISA-N

SMILES

C#CC1=CNC(=O)NC1=O

Sinónimos

5-Ethynyl-2,4(1H,3H)-pyrimidinedione-13C,15N2;  5-Ethynyluracil-13C,15N2;  NSC 687296-13C,15N2; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.